2-epi-Fagomine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

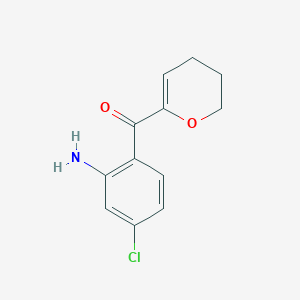

“2-epi-Fagomine” is a type of piperidine alkaloid . Piperidine alkaloids are a class of organic compounds that contain a piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of “2-epi-Fagomine” involves the transformation of glucal and galactal into 2-deoxyglycolactams, which are important building blocks in the synthesis of biologically active piperidine alkaloids . In one of the strategies, the reduction of 2-deoxyglycolactam-N-Boc carbonyl by lithium triethylborohydride (Super-Hydride®) has been exploited to generate lactamol .

Molecular Structure Analysis

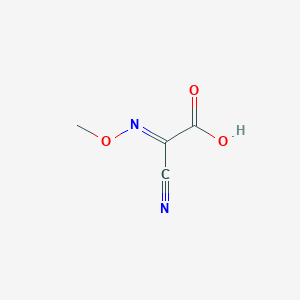

The molecular formula of “2-epi-Fagomine” is C6H13NO3 . This indicates that it contains six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-epi-Fagomine” include the reduction of 2-deoxyglycolactam-N-Boc carbonyl by lithium triethylborohydride (Super-Hydride®), followed by dehydration .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 2-epi-Fagomine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "D-glucose", "D-galactose", "L-rhamnose", "L-fucose", "L-arabinose", "L-xylose", "L-idose", "L-gulose", "L-mannose", "L-glucose", "L-galactose", "L-talose", "L-altrose", "L-allose", "L-psicose", "L-fructose", "L-sorbose", "L-tagatose", "L-lyxose", "L-ribose" ], "Reaction": [ "The synthesis of 2-epi-Fagomine involves the following steps:", "1. Protection of the hydroxyl groups of D-glucose with TBDMS chloride to form TBDMS-D-glucose.", "2. Conversion of TBDMS-D-glucose to the corresponding azide using NaN3 and DMF.", "3. Reduction of the azide to the amine using Pd/C and H2.", "4. Protection of the amine with Boc2O to form Boc-2-epi-Fagomine.", "5. Deprotection of the TBDMS and Boc groups using TBAF to yield 2-epi-Fagomine." ] } | |

CAS番号 |

1129725-67-2 |

分子式 |

C₆H₁₃NO₃ |

分子量 |

147.17 |

同義語 |

(2S,3R,4R)-2-(Hydroxymethyl)-3,4-piperidinediol; 5-epi-Fagomine |

製品の起源 |

United States |

Q & A

Q1: What is the significance of the gold(I)-catalyzed allene cyclization in the synthesis of 2-epi-Fagomine?

A1: The gold(I)-catalyzed allene cyclization is a crucial step in the synthesis of 2-epi-Fagomine as described in the research. [, ] This specific reaction allows for a highly stereoselective synthesis of the target molecule. [] High stereoselectivity is important in organic synthesis as it leads to the preferential formation of a specific isomer, simplifying purification and potentially influencing biological activity.

Q2: The provided abstracts mention "concise" synthesis. What makes the synthesis of 2-epi-Fagomine described in these papers concise?

A2: While the provided abstracts do not offer detailed synthetic steps, "concise" generally refers to a synthesis with a minimal number of steps. Shorter synthetic routes are desirable in chemistry as they tend to be more efficient and cost-effective. [] Further investigation into the full text of these research papers would be needed to analyze the specific steps taken and why they are considered concise.

Q3: Are there any other known approaches to synthesizing 2-epi-Fagomine?

A3: The provided abstracts focus specifically on utilizing gold(I)-catalyzed allene cyclization as a key step. [, ] It is possible that other synthetic routes exist, and a broader literature search beyond these specific papers would be required to uncover alternative synthetic approaches to 2-epi-Fagomine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)